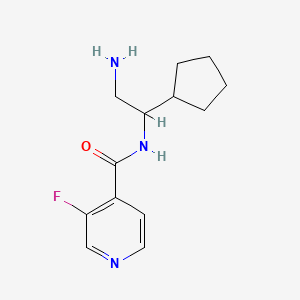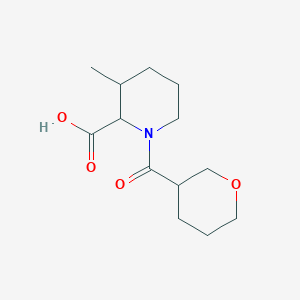![molecular formula C13H16ClNO3 B6644858 3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644858.png)
3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid, commonly referred to as CBM, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CBM is a white crystalline powder that is soluble in water and has a molecular weight of 323.8 g/mol.
Mecanismo De Acción
The mechanism of action of CBM is not fully understood. However, studies have shown that CBM inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. CBM also has anti-inflammatory effects and can inhibit the production of inflammatory cytokines. Additionally, CBM has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CBM has been shown to have various biochemical and physiological effects. Studies have shown that CBM can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. CBM has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, CBM has been shown to have a positive effect on lipid metabolism and can reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBM has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. CBM has also been extensively studied for its potential use in various scientific research applications, making it a promising compound for further research. However, one limitation of CBM is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on CBM. One area of research is to further investigate the mechanism of action of CBM, which may lead to the development of more effective therapeutic agents. Additionally, research can focus on the potential use of CBM in the treatment of other diseases, such as cardiovascular disease and metabolic disorders. Further studies can also investigate the potential side effects of CBM and its long-term safety profile. Overall, CBM is a promising compound that has the potential to be used in various scientific research applications.
Métodos De Síntesis
CBM can be synthesized using a multi-step process involving the reaction of 3-chloro-2-methylbenzoic acid with N-methylglycine. The resulting compound is then subjected to a series of chemical reactions, resulting in the formation of CBM. The synthesis method of CBM is a well-established process and has been described in various scientific journals.
Aplicaciones Científicas De Investigación
CBM has been studied for its potential use in various scientific research applications. One of the most promising applications of CBM is in the field of cancer research. Studies have shown that CBM has anti-tumor effects and can inhibit the growth of cancer cells. CBM has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, CBM has been shown to have anti-inflammatory effects and can be used in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
3-[(3-chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-7(13(17)18)9(3)15-12(16)10-5-4-6-11(14)8(10)2/h4-7,9H,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBZMQZCAINZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NC(C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![10-Ethyl-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644775.png)
![10-Ethyl-6-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644779.png)
![6-Methoxy-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644781.png)
![2-[(4-Chloro-3-fluorobenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6644792.png)
![4-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]phenol](/img/structure/B6644794.png)


![1-[1-[(1-Methyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol](/img/structure/B6644821.png)



![2-[(3-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6644850.png)
![3-[(3-Chloro-2-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644865.png)
![2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6644873.png)
